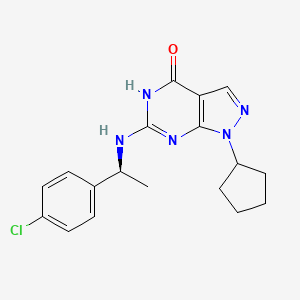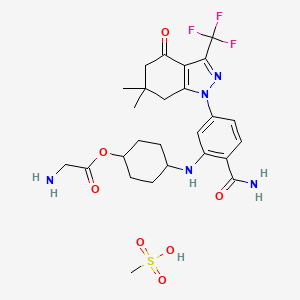
PF-04929113 Mesylat
Übersicht
Beschreibung
SNX-5422 Mesylate is a water-soluble and orally bioavailable prodrug of PF-04928473 (SNX-2112), a potent and highly selective small-molecule inhibitor of heat shock protein 90 (Hsp90). This compound has been investigated for its potential in treating various cancers, including solid tumors and hematological malignancies .
Wissenschaftliche Forschungsanwendungen
SNX-5422 Mesylat wurde ausgiebig auf sein Potenzial in der Krebstherapie untersucht. Es zeigte Wirksamkeit bei der Hemmung des Wachstums verschiedener Krebszelllinien und der Induktion von Apoptose in Krebszellen . Die Verbindung wurde in klinischen Studien auf ihre Sicherheit und Wirksamkeit bei Patienten mit refraktären soliden Tumoren und hämatologischen Malignomen untersucht . Zusätzlich wurde SNX-5422 Mesylat auf sein Potenzial untersucht, die Resistenz gegen andere Krebstherapien, wie z. B. Ibrutinib bei chronisch-lymphatischer Leukämie, zu überwinden .
Wirkmechanismus
SNX-5422 Mesylat ist ein direkter, potenter Inhibitor von Hsp90 über eine breite Palette menschlicher Krebszelllinien. Es verursacht den Abbau wichtiger Hsp90-Client-Proteine, darunter HER2, AKT und ERK . Die Verbindung bindet an die N-terminale ATP-Tasche von Hsp90-Familienmitgliedern, hemmt deren Funktion und führt zum Abbau von Client-Proteinen . Diese Hemmung stört die Stabilität und Funktion mehrerer Onkoproteine, was letztendlich zum Tod der Krebszellen führt .
Wirkmechanismus
Target of Action
PF-04929113, also known as SNX-5422, is a potent and highly selective small molecule inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that regulates the function and stability of proteins, serving as a vital chaperone in cancer cell survival and propagation .
Mode of Action
SNX-5422 is a prodrug of SNX-2112, which is the active form . SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK .
Biochemical Pathways
The inhibition of Hsp90 by SNX-5422 leads to the degradation of Hsp90 client proteins. This affects multiple signaling pathways involved in cell growth and survival, including the HER2, AKT, and ERK pathways . The disruption of these pathways can lead to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Pharmacokinetics
SNX-5422 exhibits rapid absorption, hepatic, and extrahepatic clearance, extensive tissue binding, and almost linear pharmacokinetics of the active drug PF-04928473 . It is orally bioavailable and demonstrates strong efficacy and tolerability .
Result of Action
The inhibition of Hsp90 by SNX-5422 leads to the degradation of Hsp90 client proteins, which can result in the inhibition of tumor growth and induction of apoptosis in cancer cells . No objective responses were seen in clinical trials, but long-lasting stabilizations were obtained .
Vorbereitungsmethoden
The synthesis of SNX-5422 Mesylate involves a chemoproteomics-based affinity screen to discover a novel series of Hsp90 inhibitors. This methodology, along with high content cell-based screens, was used for optimization studies leading to the identification of SNX-5422. The compound is synthesized through structure-guided synthesis, which involves x-ray crystallography and cancer cell proliferation assays . The final optimization focuses on pharmacokinetic profiling in animal models and demonstrating oral anti-tumor activity in xenograft models .
Analyse Chemischer Reaktionen
SNX-5422 Mesylate undergoes various chemical reactions, primarily involving its conversion to the active form, SNX-2112. This conversion is crucial for its pharmacological activity. The compound is a potent inhibitor of Hsp90 and causes degradation of important Hsp90 client proteins, including HER2, AKT, and ERK . The reactions involved in this process include binding to the N-terminal ATP pocket of Hsp90 family members, leading to the inhibition of Hsp90 function .
Vergleich Mit ähnlichen Verbindungen
SNX-5422 Mesylat ist einzigartig in seiner hohen Selektivität und Potenz als Hsp90-Inhibitor. Im Vergleich zu Hsp90-Inhibitoren der älteren Generation weist SNX-5422 Mesylat ein besseres Sicherheitsprofil und verbesserte pharmakokinetische Eigenschaften auf . Ähnliche Verbindungen umfassen andere Hsp90-Inhibitoren wie 17-AAG und SNX-2112. SNX-5422 Mesylat zeichnet sich durch seine orale Bioverfügbarkeit und die Fähigkeit aus, in verschiedenen Krebsmodellen eine Tumorregression zu induzieren .
Eigenschaften
IUPAC Name |
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N5O4.CH4O3S/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29;1-5(2,3)4/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFSTMGRRADRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151761 | |
| Record name | SNX-5422 mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173111-67-5 | |
| Record name | SNX-5422 mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173111675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNX-5422 mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNX-5422 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO8V06RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does SNX-5422 mesylate interact with its target and what are the downstream effects?
A: SNX-5422 mesylate is rapidly converted into SNX-2112 within the body []. SNX-2112 exhibits a higher accumulation in tumor tissues compared to normal tissues []. It acts by inhibiting Hsp90, a molecular chaperone crucial for the proper folding and function of various proteins, including many involved in oncogenic signaling []. This inhibition leads to the proteasomal degradation of these client proteins, such as HER2/ERBB2, ultimately hindering tumor cell proliferation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



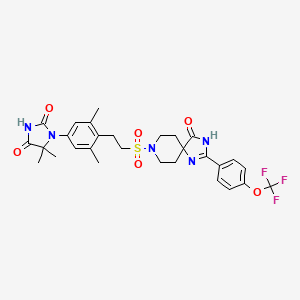
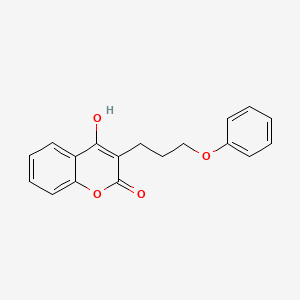
![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)
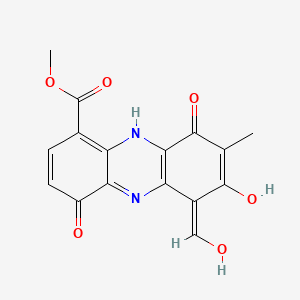
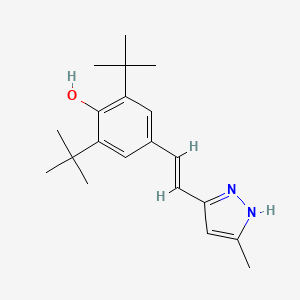
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)
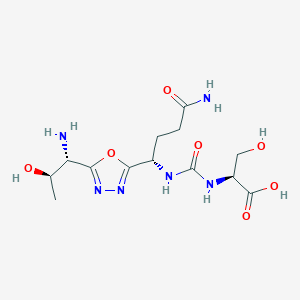
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

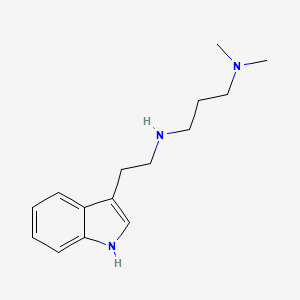
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)
